molecular formula C39H69ClO4 B13434312 rac-1-Linoleoyl-3-oleoyl-2-chloropropanediol

rac-1-Linoleoyl-3-oleoyl-2-chloropropanediol

Cat. No.: B13434312
M. Wt: 637.4 g/mol
InChI Key: ZMFJCZXJMLCEFW-QPNAJOTBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-Linoleoyl-3-oleoyl-2-chloropropanediol involves the esterification of linoleic acid and oleic acid with 3-chloropropanediol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-1-Linoleoyl-3-oleoyl-2-chloropropanediol is unique due to its specific combination of oleic and linoleic acid chains, which confer distinct biochemical properties. Its ability to undergo substitution reactions makes it a versatile tool in biochemical research .

Properties

Molecular Formula

C39H69ClO4

Molecular Weight

637.4 g/mol

IUPAC Name

[(2R)-2-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C39H69ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37H,3-10,12,14-16,21-36H2,1-2H3/b13-11-,19-17-,20-18-/t37-/m0/s1

InChI Key

ZMFJCZXJMLCEFW-QPNAJOTBSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)Cl

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)Cl

Origin of Product

United States

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